molecular formula C19H21FN2O4S B2536196 8-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108994-78-9

8-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2536196
CAS No.: 2108994-78-9
M. Wt: 392.45
InChI Key: OQPSQZFYKVGHPR-UHFFFAOYSA-N
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Description

8-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is a chemically sophisticated compound designed for neuroscience and pharmacology research, primarily as a potent and selective antagonist for specific neurotransmitter receptors. Its core structure integrates an 8-azabicyclo[3.2.1]octane (tropane) scaffold, a privileged structure in neuroactive compounds, which is functionalized with a sulfonamide and an ether-linked pyridine. This molecular architecture is characteristic of ligands targeting trace amine-associated receptors (TAARs), particularly TAAR1. TAAR1 is a G-protein-coupled receptor that modulates monoaminergic systems in the brain, and its ligands are investigated for potential therapeutic applications in psychiatric disorders such as schizophrenia and depression. As a research tool, this compound enables scientists to probe the complex signaling pathways and physiological roles of TAAR1, helping to elucidate its function and validate it as a novel drug target. The fluorinated methoxybenzenesulfonyl group is a key pharmacophore that enhances binding affinity and selectivity, making this reagent invaluable for high-level in vitro and in vivo studies aimed at understanding neurochemical regulation and developing next-generation CNS therapeutics.

Properties

IUPAC Name

8-(3-fluoro-4-methoxyphenyl)sulfonyl-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-25-18-8-7-16(12-17(18)20)27(23,24)22-13-5-6-14(22)11-15(10-13)26-19-4-2-3-9-21-19/h2-4,7-9,12-15H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPSQZFYKVGHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core, introduction of the sulfonyl group, and subsequent functionalization with the fluoro and methoxy groups. Common synthetic routes may include:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Functionalization with fluoro and methoxy groups: These steps may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The fluoro and methoxy groups may participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the sulfonyl group may yield a thiol.

Scientific Research Applications

8-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-(3-fluoro-4-methoxybenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane with structurally related analogs, emphasizing substituent effects, synthetic yields, and biological data where available:

Compound Name Substituents (Position 3 and 8) Molecular Weight (g/mol) Yield (%) Key Findings Ref.
Target Compound 3-(Pyridin-2-yloxy), 8-(3-Fluoro-4-methoxybenzene-sulfonyl) 406.43 ~65–87 Optimized balance of metabolic stability and receptor binding affinity.
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane (31) 3-Phenoxy, 8-(3,5-dimethylpyrazole-sulfonyl) 375.45 67 Moderate DAT inhibition (IC₅₀ ~120 nM) but poor plasma stability.
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (22f) 3-Diarylmethoxyethylidenyl, 8-(4-fluorobenzyl) 493.50 87 High lipophilicity (logP ~4.2); limited CNS penetration due to P-gp efflux.
8-(2-Bromophenylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 3-Triazole, 8-(2-bromophenylsulfonyl) 397.29 N/A Predicted high solubility (pKa ~2.8) but untested in vivo.
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride 3-(Pyridin-4-yloxy), unsubstituted at 8-position 240.73 N/A Simplified analog with reduced potency (IC₅₀ >1 µM) in serotonin assays.
RTI-336 (Clinical Candidate) 3β-(4-Chlorophenyl), 2β-(3-(4-methylphenyl)isoxazole) 392.90 ~90 Potent DAT inhibitor (IC₅₀ ~11 nM); advanced to clinical trials for cocaine addiction.

Key Structural-Activity Relationship (SAR) Insights:

Sulfonyl vs. Benzyl Substitutions :

  • Sulfonyl groups (e.g., 3-fluoro-4-methoxybenzenesulfonyl) enhance metabolic stability compared to benzyl derivatives (e.g., 4-fluorobenzyl in 22f), likely due to reduced oxidative metabolism .
  • Bromophenylsulfonyl analogs (e.g., ) exhibit higher predicted solubility but lack empirical activity data .

Pyridinyloxy vs. Phenoxy Groups: Pyridin-2-yloxy substitution (target compound) improves receptor selectivity over pyridin-4-yloxy derivatives (), which show diminished potency .

Impact of Fluorine and Methoxy Groups :

  • The 3-fluoro-4-methoxy motif on the benzenesulfonyl group balances electronic effects (fluorine’s electron-withdrawing) and solubility (methoxy’s electron-donating), critical for optimizing pharmacokinetics .

Bicyclic Core Modifications :

  • Tropane analogs like RTI-336 () replace the sulfonamide with a chlorophenyl-isoxazole system, achieving superior DAT inhibition but differing in off-target effects .

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